molecular formula C18H22Cl2N2O3S B8717345 2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate CAS No. 178979-50-5

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate

Cat. No.: B8717345
CAS No.: 178979-50-5
M. Wt: 417.3 g/mol
InChI Key: PSYSJBNLUWWJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-yl)methoxy)ethyl acetate is a useful research compound. Its molecular formula is C18H22Cl2N2O3S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178979-50-5

Molecular Formula

C18H22Cl2N2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

2-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methoxy]ethyl acetate

InChI

InChI=1S/C18H22Cl2N2O3S/c1-11(2)17-18(26-15-8-13(19)7-14(20)9-15)22(4)16(21-17)10-24-5-6-25-12(3)23/h7-9,11H,5-6,10H2,1-4H3

InChI Key

PSYSJBNLUWWJTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COCCOC(=O)C)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)c1nc(COCCO)n(C)c1Sc1cc(Cl)cc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To dry methylene chloride solution (5 ml)of 200 mg (0.5 mmol)of 2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methoxy}ethanol (25a), 161 mg (1.60 mmol)of triethylamine was added under ice-cooling, 63 mg (0.8 mmol)of acetyl chloride was added, and the mixture was stirred at the same temperature for 15 minutes. To the reaction mixture, a saturated aqueous solution of sodium hydrogen carbonate was added, neutralized, and extracted with methylene chloride. The extract was washed with water and dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:1)to obtain 200 mg of 2-[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-ylmethoxy]ethyl acetate (Compound I-60)as oil (yield 90%).
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]methoxy}ethanol
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
161 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To dry methylene chloride solution (5 ml) of 200 mg (0.5 mmol) of 2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1 methyl-1H-imidazol-2-yl]methoxy} ethanol (25a), 161 mg (1.60 mmol) of triethylamine was added. Under ice-cooling, 63 mg (0.8 mmol) of acetyl chloride was added, and the mixture was stirred at the same temperature for 15 minutes. To the reaction mixture, a saturated aqueous solution of sodium hydrogen carbonate was added, neutralized, and extracted with methylene chloride. The extract was washed with water and dried over sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:1) to obtain 200 mg of 2-[-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methylimidazol-2-ylmethoxy]ethyl acetate (Compound I-60) as oil (yield 90%).
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-{[5-(3,5-dichlorophenylthio)-4-isopropyl-1 methyl-1H-imidazol-2-yl]methoxy} ethanol
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
161 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.